molecular formula C5H10N2O2 B182236 Morpholine-2-carboxamide CAS No. 135072-13-8

Morpholine-2-carboxamide

Cat. No. B182236
Key on ui cas rn: 135072-13-8
M. Wt: 130.15 g/mol
InChI Key: LSNOAQQZECGQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08829007B2

Procedure details

To a solution of (1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine (0.06 g, 0.12 mmol) in CH2Cl2 (3 mL) was added 4-tert-butoxycarbonylmorpholine-2-carboxylic acid (40.4 mg, 0.17 mmol), EDC (0.03 g, 0.14 mmol), HOBt (0.02 g, 0.12 mmol) and iPr2NEt (0.06 g, 0.47 mmol), and the reaction mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure, and the residue was dissolved in CH2Cl2 (2 mL) and TFA (2 mL) and allowed to stir at room temperature for 2 hours. The resulting solution was concentrated in vacuo, dissolved in THF (4 mL) and treated with 1N aqueous lithium hydroxide (3.0 mL, 3.0 mmol). The reaction mixture was heated in the microwave to 130° C. for 20 min. The solvent was evaporated under reduced pressure, and the residue was purified by HPLC, using 5-70% MeOH/H2O with 6 mM HCl over 15 minutes. The purified fractions were concentrated to provide the bis-hydrochloride of N-[(1R,3S)-3-[[2-(5-chloro-1H-pyrrolo[2, 3-1)]pyridin-3-yl)-5-fluoro-pyrimidin-4-yl]amino]cyclohexyl]morpholine-2-carboxamide.
Name
(1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
40.4 mg
Type
reactant
Reaction Step One
Name
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=C2C(C3N=C(N[C@H]4CCC[C@@H](N)C4)C(F)=CN=3)=CN(S(C3C=CC(C)=CC=3)(=O)=O)C2=[N:6]C=1.C(OC([N:43]1[CH2:48][CH2:47][O:46][CH:45]([C:49]([OH:51])=O)[CH2:44]1)=O)(C)(C)C.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.[OH-].[Li+]>C(Cl)Cl>[NH:43]1[CH2:48][CH2:47][O:46][CH:45]([C:49]([NH2:6])=[O:51])[CH2:44]1 |f:5.6|

Inputs

Step One
Name
(1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine
Quantity
0.06 g
Type
reactant
Smiles
ClC=1C=C2C(=NC1)N(C=C2C2=NC=C(C(=N2)N[C@@H]2C[C@@H](CCC2)N)F)S(=O)(=O)C2=CC=C(C=C2)C
Name
Quantity
40.4 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(OCC1)C(=O)O
Name
Quantity
0.03 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
0.02 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.06 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2 (2 mL)
STIRRING
Type
STIRRING
Details
to stir at room temperature for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in THF (4 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated in the microwave to 130° C. for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by HPLC
CUSTOM
Type
CUSTOM
Details
over 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
The purified fractions were concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
N1CC(OCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.